4-Hydrazinyl-1-Phthalazinamine
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Overview
Description
4-Hydrazinyl-1-Phthalazinamine is a derivative of Dihydralazine, a drug known for its antihypertensive properties. This compound has a molecular formula of C8H9N5 and a molecular weight of 175.19 g/mol . It is structurally related to Hydralazine and exhibits similar pharmacological effects .
Mechanism of Action
Target of Action
4-Hydrazinyl-1-Phthalazinamine is a derivative of Dihydralazine , which is a drug with antihypertensive properties. It has very similar effects to Hydralazine . Hydralazine primarily targets smooth muscle cells in the arterioles. It induces relaxation of the vascular smooth muscle, leading to peripheral vasodilation .
Mode of Action
Hydralazine is thought to interfere with calcium ion release in the muscles surrounding blood vessels, causing the muscles to relax and the blood vessels to dilate .
Biochemical Pathways
As a derivative of dihydralazine, it is likely to affect pathways related to blood pressure regulation and vascular smooth muscle contraction .
Pharmacokinetics
Given its structural similarity to hydralazine, it may share similar adme (absorption, distribution, metabolism, and excretion) properties .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs, and individual patient characteristics such as age, weight, and health status . .
Biochemical Analysis
Biochemical Properties
4-Hydrazinyl-1-Phthalazinamine interacts with various enzymes and proteins due to its biochemical properties
Cellular Effects
As a derivative of Dihydralazine, it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1-Phthalazinamine typically involves the reaction of phthalazine derivatives with hydrazine. One common method includes the condensation of phthalazine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of cleanroom environments and cGMP (current Good Manufacturing Practice) standards is essential to maintain product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-1-Phthalazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitriles.
Reduction: It can be reduced to form hydrazones or amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include azides, nitriles, hydrazones, and various substituted derivatives .
Scientific Research Applications
4-Hydrazinyl-1-Phthalazinamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use in developing new antihypertensive drugs and other therapeutic agents.
Industry: It serves as a precursor in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Hydralazine: A well-known antihypertensive agent with similar pharmacological effects.
Dihydralazine: Another antihypertensive drug closely related to 4-Hydrazinyl-1-Phthalazinamine.
Phthalazine Derivatives: Various derivatives of phthalazine exhibit similar biological activities.
Uniqueness: this compound stands out due to its unique hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-hydrazinylphthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-5-3-1-2-4-6(5)8(11-10)13-12-7/h1-4H,10H2,(H2,9,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPXVGKVYHPTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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